

An In-depth Technical Guide to Ethyl 1,3-Dioxane-2-Carboxylate

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Compound of Interest

Compound Name: *1,3-Dioxane-2-carboxylic acid
ethyl ester*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,3-dioxane-2-carboxylate is a heterocyclic organic compound with the chemical formula $C_7H_{12}O_4$. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two oxygen atoms, with an ethyl carboxylate group attached at the 2-position. This structure imparts specific chemical properties that make it an interesting building block in organic synthesis and a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a proposed synthesis protocol, and key characterization data. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Properties

Ethyl 1,3-dioxane-2-carboxylate is characterized by a saturated 1,3-dioxane ring, which adopts a chair conformation to minimize steric strain. The ethyl carboxylate group at the 2-position is a key functional group that can participate in various chemical transformations.

Chemical Identifiers

Identifier	Value
CAS Number	90392-05-5
Molecular Formula	C ₇ H ₁₂ O ₄ [1]
Molecular Weight	160.17 g/mol [1]
IUPAC Name	ethyl 1,3-dioxane-2-carboxylate [1]
InChI	InChI=1S/C7H12O4/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 [1]
InChIKey	XGUQXVJIBJLCQY-UHFFFAOYSA-N
SMILES	CCOC(=O)C1OCCCO1 [1]

Physicochemical Properties

Property	Value	Source
Physical Form	Solid	Sigma-Aldrich
Storage Temperature	Refrigerator	Sigma-Aldrich

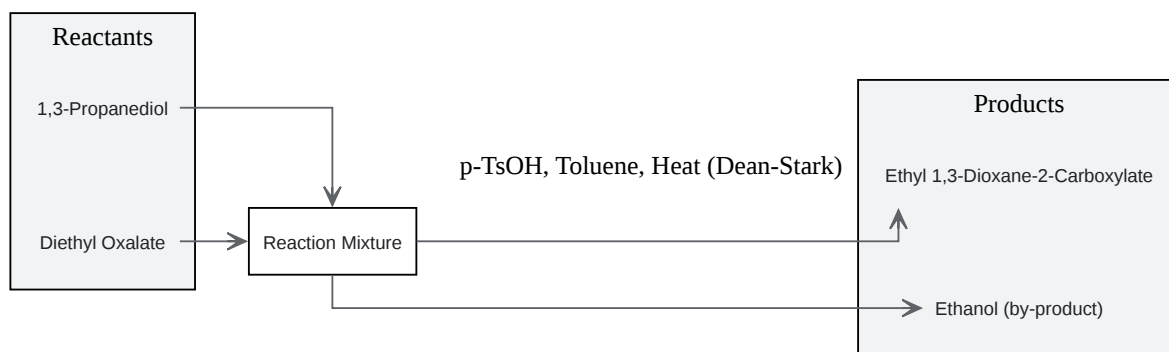
Note: Experimental values for melting point and boiling point are not readily available in the reviewed literature.

Synthesis of Ethyl 1,3-Dioxane-2-Carboxylate

While a specific, detailed experimental protocol for the synthesis of ethyl 1,3-dioxane-2-carboxylate is not extensively documented in the available literature, a plausible and efficient method is the acid-catalyzed transesterification of diethyl oxalate with 1,3-propanediol. This reaction is a common and effective way to form cyclic acetals and ketals.

Proposed Experimental Protocol

Reaction Scheme:



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Figure 1: Proposed synthesis of ethyl 1,3-dioxane-2-carboxylate.

Materials:

- 1,3-Propanediol
- Diethyl Oxalate^[2]
- p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
- Toluene (or another suitable solvent for azeotropic removal of ethanol)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, condenser, and distillation setup.

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,3-propanediol (1.0 eq) and diethyl oxalate (1.2 eq) in toluene.

- Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
- Heat the reaction mixture to reflux. The ethanol formed as a by-product will be removed azeotropically with toluene and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of ethanol collected or by thin-layer chromatography (TLC).
- Once the reaction is complete (no more ethanol is collected), allow the mixture to cool to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1,3-dioxane-2-carboxylate.

Spectroscopic Characterization

Detailed, experimentally verified spectra for ethyl 1,3-dioxane-2-carboxylate are not widely published. However, based on its chemical structure, the expected spectroscopic data can be predicted.

Predicted ^1H NMR Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.20	q	2H	-O-CH ₂ -CH ₃
~4.10	t	2H	-O-CH ₂ - (axial)
~3.90	dt	2H	-O-CH ₂ - (equatorial)
~4.80	s	1H	O-CH-O
~2.00	m	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.30	t	3H	-O-CH ₂ -CH ₃

Note: The chemical shifts and multiplicities are estimations based on known values for similar 1,3-dioxane and ethyl ester structures.

Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~168	C=O
~100	O-CH-O
~68	-O-CH ₂ -
~62	-O-CH ₂ -CH ₃
~25	-CH ₂ -CH ₂ -CH ₂ -
~14	-CH ₂ -CH ₃

Note: These are predicted chemical shifts based on the structure.

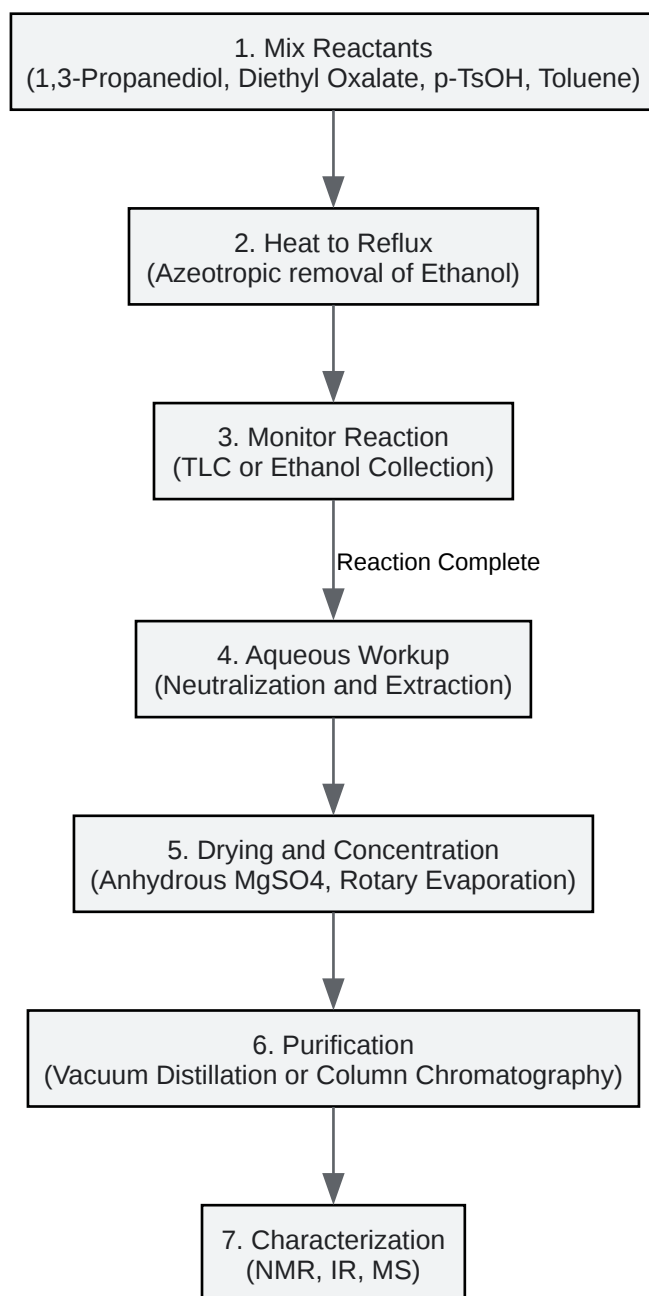
Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium-Strong	C-H stretching (aliphatic)
~1750	Strong	C=O stretching (ester)
~1200-1000	Strong	C-O stretching (ester and acetal)

Note: The IR absorption bands are predicted based on the functional groups present in the molecule.^[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 1,3-dioxane-2-carboxylate as described in the proposed protocol.



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Figure 2: General experimental workflow.

Applications in Research and Development

Derivatives of 1,3-dioxane are valuable intermediates in organic synthesis. They are often used as protecting groups for 1,3-diols and carbonyl compounds. The ester functionality of ethyl 1,3-dioxane-2-carboxylate provides a handle for further chemical modifications, such as reduction,

hydrolysis, or amidation, opening avenues for the synthesis of more complex molecules. In the context of drug development, the 1,3-dioxane scaffold can be explored for its potential to interact with biological targets, and its derivatives could be synthesized and screened for various pharmacological activities.

Safety Information

Ethyl 1,3-dioxane-2-carboxylate is classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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References

- 1. 1,3-Dioxane-2-carboxylic acid ethyl ester | C₇H₁₂O₄ | CID 19373168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl Oxalate | C₆H₁₀O₄ | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. infrared spectrum of 1,3-dioxane C₄H₈O₂ prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 1,3-Dioxane-2-Carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320759#ethyl-1-3-dioxane-2-carboxylate-chemical-structure]

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